Superior Pyelocalyceal Opacification Quality vs. Diatrizoate in Excretory Urography
In a double-blind clinical trial comparing meglumine iodamide with Renografin 60 (52% meglumine diatrizoate and 8% sodium diatrizoate) for bolus excretory urography, iodamide demonstrated superior pyelocalyceal opacification while maintaining equivalent parenchymal opacification and side effect profiles [1]. This represents a directly measured imaging quality advantage in the most diagnostically critical renal structures.
| Evidence Dimension | Pyelocalyceal opacification quality (qualitative scoring) |
|---|---|
| Target Compound Data | Superior opacification |
| Comparator Or Baseline | Diatrizoate (Renografin 60) |
| Quantified Difference | Qualitative superiority in blinded assessment |
| Conditions | 50 patients; bolus injection 0.8 cc/kg (max 55 cc); adult outpatients; 1977 clinical trial |
Why This Matters
Superior pyelocalyceal opacification translates to enhanced diagnostic accuracy for renal collecting system pathology, directly influencing the clinical or research imaging outcome.
- [1] Rosenfield AT, Putman CE, Ulreich S, Koss N. Double-blind comparison of iodamide and diatrizoate for excretory urography. The Yale Journal of Biology and Medicine. 1977 Nov-Dec;50(6):631-636. PMID: 345632. View Source
